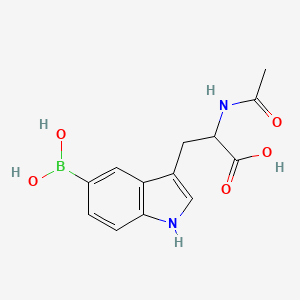
N-Boc-p-amidinobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-p-amidinobenzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of p-amidinobenzoic acid. This compound is significant in organic synthesis and medicinal chemistry due to its stability and reactivity. The Boc group is commonly used to protect amines during chemical reactions, preventing unwanted side reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-p-amidinobenzoic acid typically involves the protection of the amino group of p-amidinobenzoic acid with a Boc group. This can be achieved using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid-phase synthesis techniques can enhance the efficiency and yield of the production process. Catalysts such as Amberlyst-15 can be employed to facilitate the reaction and allow for easy separation and reuse .
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-p-amidinobenzoic acid undergoes various chemical reactions, including:
Oxidation: The Boc group is stable under mild oxidative conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of free amines after Boc group removal.
Applications De Recherche Scientifique
N-Boc-p-amidinobenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential as a precursor in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of N-Boc-p-amidinobenzoic acid involves the protection of the amino group, which prevents it from participating in unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This selective protection and deprotection strategy is crucial in multi-step organic synthesis and peptide chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-p-aminobenzoic acid: Similar structure but with an amino group instead of an amidino group.
N-Cbz-p-amidinobenzoic acid: Uses a benzyl carbamate (Cbz) protecting group instead of Boc.
N-Alloc-p-amidinobenzoic acid: Uses an allyl carbamate (Alloc) protecting group instead of Boc.
Uniqueness
N-Boc-p-amidinobenzoic acid is unique due to the stability and ease of removal of the Boc group under mild acidic conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amines are required .
Propriétés
Formule moléculaire |
C13H16N2O4 |
|---|---|
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
4-[N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoic acid |
InChI |
InChI=1S/C13H16N2O4/c1-13(2,3)19-12(18)15-10(14)8-4-6-9(7-5-8)11(16)17/h4-7H,1-3H3,(H,16,17)(H2,14,15,18) |
Clé InChI |
CBLWJKHTKYGZTI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N=C(C1=CC=C(C=C1)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


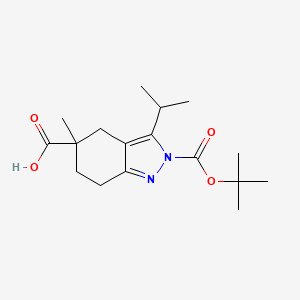
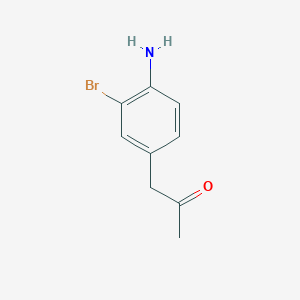
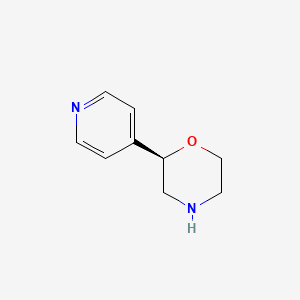
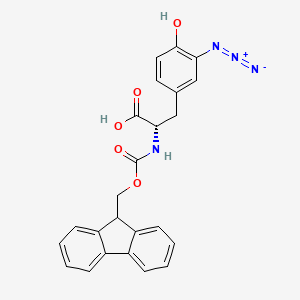
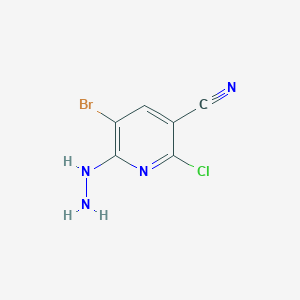
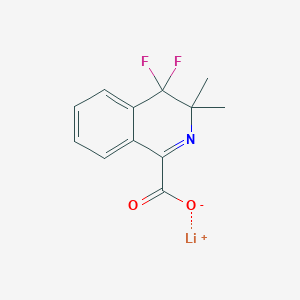
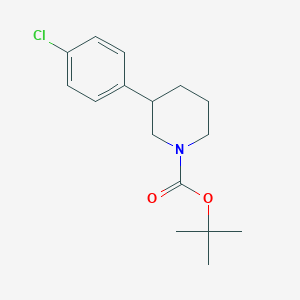

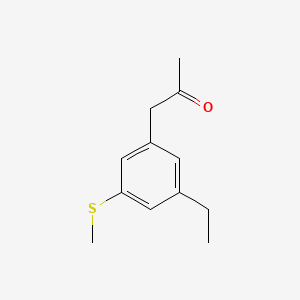
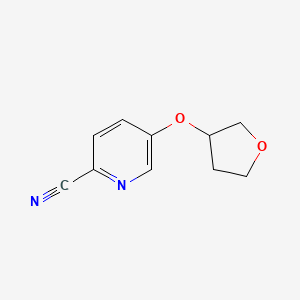
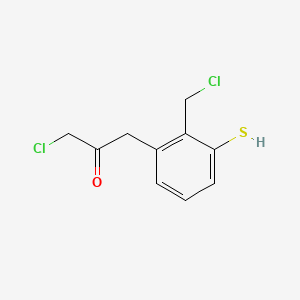
![5,7-Difluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride](/img/structure/B14038569.png)
![(S)-(5-Methyl-5-azaspiro[2.4]heptan-6-yl)methanol](/img/structure/B14038577.png)
